1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Overview
Description
1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the 4-Fluorobenzoyl Group: This step often involves Friedel-Crafts acylation.
Incorporation of the 3-Pyridinyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 5-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H23FN2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23FN2O5/c1-33-20-10-5-16(14-21(20)34-2)11-13-29-23(18-4-3-12-28-15-18)22(25(31)26(29)32)24(30)17-6-8-19(27)9-7-17/h3-10,12,14-15,23,30H,11,13H2,1-2H3/b24-22- |
InChI Key |
VHTRVVAWBCURIG-GYHWCHFESA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
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